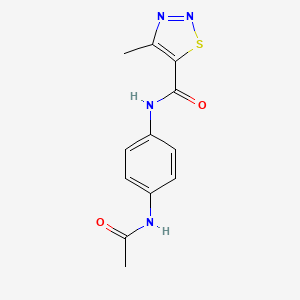

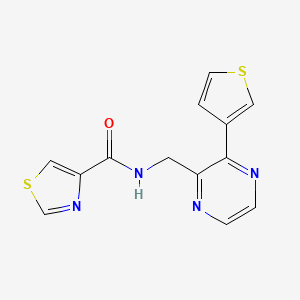

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Heterocyclic Compounds

Chloroacylation reactions, including the use of chloroacetyl compounds, have been fundamental in synthesizing various heterocyclic compounds. For example, chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide using chloroacetyl-(propionyl) chloride led to the production of chloromethyl(ethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one. This compound, upon further reactions, facilitated the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines, showcasing the versatility of chloroacetyl derivatives in heterocyclic chemistry and potential pharmaceutical applications (El-Khawaga et al., 2009).

Anticancer Research

The development of new anticancer agents often involves the synthesis of novel compounds with potential inhibitory effects on cancer cells. In one study, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized through the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. These thiophene derivatives were evaluated for in vitro cytotoxicity against four cancer cell lines, demonstrating significant inhibitory activity and highlighting the importance of chloroacetyl compounds in synthesizing new anticancer molecules (Atta & Abdel-Latif, 2021).

Enzyme Inhibition Studies

The synthesis of inhibitors targeting specific enzymes is crucial for developing therapeutic agents. For instance, N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound related to chloroacetyl derivatives, demonstrated inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This compound's structure-activity relationship studies aimed at improving oral bioavailability and gastrointestinal permeability, emphasizing the role of chloroacetyl compounds in creating enzyme inhibitors with potential therapeutic applications (Palanki et al., 2000).

Chemical Synthesis and Functionalization

The ability to attach various functional groups to polymers and other substrates is pivotal in materials science and biochemistry. A general approach for covalently attaching carboxyl and primary amino groups to Ficoll, using chloroacetate in NaOH solutions, illustrates the broad utility of chloroacetyl compounds in chemical synthesis. This methodology facilitates the preparation of hapten-Ficoll conjugates, potent thymus-independent antigens, highlighting the importance of chloroacetyl derivatives in synthesizing biologically relevant conjugates and studying B lymphocyte activation (Inman, 1975).

作用機序

Target of Action

Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Piperidine derivatives have been associated with various biological pathways, depending on their specific structural features .

Result of Action

Compounds with a piperidine nucleus have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKSKCQYZODZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)

![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)